![molecular formula C3H3BrClNO B2844213 4-Bromo-1,3-oxazole hydrochloride CAS No. 1955531-81-3](/img/structure/B2844213.png)
4-Bromo-1,3-oxazole hydrochloride
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Overview
Description
4-Bromo-1,3-oxazole hydrochloride is a chemical compound with the molecular formula C3H3BrClNO . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of 1,3-oxazoles, including 4-Bromo-1,3-oxazole hydrochloride, can be achieved through various methods. One of the most common methods is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . Other methods include direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 .Molecular Structure Analysis
The molecular structure of 4-Bromo-1,3-oxazole hydrochloride consists of a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . The bromine atom is attached to the fourth carbon atom in the ring .Chemical Reactions Analysis
Oxazoles, including 4-Bromo-1,3-oxazole hydrochloride, can undergo various chemical reactions. For instance, they can be arylated and alkylated at both C-5 and C-2 positions . They can also react with α-bromo ketones and amines in a CO2/photoredox-cocatalyzed tandem oxidative cyclization to form substituted oxazoles .Scientific Research Applications
Medicinal Chemistry and Drug Development
4-Bromo-1,3-oxazole hydrochloride has garnered interest in medicinal chemistry due to its structural features and potential biological activities. Researchers explore its derivatives as potential drug candidates for various diseases. Some notable applications include:
Anticancer Agents: Derivatives of 4-bromo-1,3-oxazole have shown promising anticancer activity. Researchers investigate their effects on cancer cell lines and explore their mechanisms of action .
Anti-inflammatory Compounds: The bromine substitution in the oxazole ring may enhance anti-inflammatory properties. Scientists study these derivatives for their potential in treating inflammatory conditions .
Functionalization Reactions: Researchers utilize 4-bromo-1,3-oxazole as a building block for functionalized oxazole derivatives. For instance, iron oxide magnetic nanoparticles (Fe3O4 MNPs) have been used as a magnetically reusable catalyst for the preparation of functionalized [1,3]-oxazoles and 1H-pyrrolo-[1,3]-oxazoles .
1,3-Dipolar Cycloaddition: Micheli et al. reported the synthesis of isoxazole derivatives by 1,3-dipolar cycloaddition reactions using 4-bromo-1,3-oxazole as a key intermediate .
Conclusion
Palmer, D. C. (Ed.). (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons. Hossaini, S., & Abdolmohammadi, S. (2024). Iron oxide magnetic nanoparticles as a reusable catalyst for functionalized oxazoles. Research on Chemical Intermediates, 50(3), 1337-1348. Micheli, F., et al. (2021). Metal-free synthetic routes to isoxazoles via 1,3-dipolar cycloaddition reactions. RSC Advances, 11(70), 44319-44325.
Safety and Hazards
Future Directions
The future directions for 4-Bromo-1,3-oxazole hydrochloride and other oxazole derivatives are promising. They are becoming significant heterocyclic nuclei in medicinal chemistry due to their wide range of biological activities . Researchers are focusing on synthesizing diverse oxazole derivatives and screening them for various biological activities .
properties
IUPAC Name |
4-bromo-1,3-oxazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO.ClH/c4-3-1-6-2-5-3;/h1-2H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGLDBZWCBTUQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,3-oxazole hydrochloride | |
CAS RN |
1955531-81-3 |
Source
|
Record name | 4-bromo-1,3-oxazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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